2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine
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Overview
Description
2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is a complex organic compound that features a piperidine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursorsThe final step involves the coupling of the piperidine derivative with a methylpyrimidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-ethylpyrimidine
- 2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-phenylpyrimidine
- 2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-chloropyrimidine
Uniqueness
2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is unique due to its specific combination of functional groups and its potential for diverse applications. Its piperidine and pyrimidine rings provide a versatile scaffold for further chemical modifications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-[[1-(cyclopentylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-14-9-18-17(19-10-14)21-13-16-7-4-8-20(12-16)11-15-5-2-3-6-15/h9-10,15-16H,2-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWVPQQIBWPBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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